Umbralisib: A Technical Guide to the Dual PI3K Delta and Casein Kinase 1 Epsilon Inhibitor
Umbralisib: A Technical Guide to the Dual PI3K Delta and Casein Kinase 1 Epsilon Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbralisib (formerly TGR-1202) is a potent, orally bioavailable, dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2] This technical guide provides a comprehensive overview of umbralisib, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies for key assays. Umbralisib was granted accelerated approval by the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[3][4] However, this approval was later withdrawn in June 2022 due to safety concerns.[5]
Core Mechanism of Action
Umbralisib exerts its therapeutic effects through the simultaneous inhibition of two distinct signaling pathways implicated in the pathogenesis of B-cell malignancies.
PI3K Delta Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell proliferation, survival, and migration. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and is a key component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell cancers.[5][6] Umbralisib is a highly selective inhibitor of PI3Kδ. Preclinical analyses have demonstrated that umbralisib exhibits over 1,500-fold greater selectivity for PI3Kδ over the α and β isoforms and approximately 225-fold greater selectivity over the γ isoform.[7][8] By inhibiting PI3Kδ, umbralisib disrupts downstream signaling, including the activation of AKT, leading to decreased proliferation and survival of malignant B-cells.[9]
Casein Kinase 1 Epsilon Inhibition
Umbralisib is unique among PI3K inhibitors in its ability to also inhibit casein kinase 1 epsilon (CK1ε).[2][10] CK1ε is a serine/threonine kinase involved in the regulation of oncoprotein translation, including c-Myc, and plays a role in the Wnt/β-catenin signaling pathway.[7][11] The inhibition of CK1ε by umbralisib is believed to contribute to its anti-cancer activity and may also modulate its safety profile, potentially accounting for lower rates of immune-mediated toxicities compared to other PI3K inhibitors.[7]
Quantitative Data Summary
Biochemical and Cellular Activity
| Parameter | Value | Notes |
| PI3Kδ Inhibition (EC50) | 22.2 nM | [1] |
| CK1ε Inhibition (EC50) | 6.0 µM | [1] |
| PI3Kδ Selectivity | >1,500-fold vs. PI3Kα/β; ~225-fold vs. PI3Kγ | [7][8] |
| Cell Proliferation Inhibition (Human whole blood CD19+ cells) | IC50: 100-300 nM | [1] |
| p-AKT (Ser473) Inhibition | Concentration-dependent in human lymphoma and leukemia cell lines (10 nM - 100 µM) | [1] |
| c-Myc Repression | Potent repression in DLBCL cell line LY7 (15-50 µM) | [1] |
Pharmacokinetic Properties
| Parameter | Value | Condition |
| Time to Maximum Concentration (Tmax) | ~4 hours | [10] |
| Effect of High-Fat Meal | AUC increased by 61%, Cmax increased by 115% | [10] |
| Apparent Central Volume of Distribution | 312 L | [10] |
| Protein Binding | >99.7% | [10] |
| Metabolism | CYP2C9, CYP3A4, CYP1A2 (in vitro) | [10] |
| Elimination | ~81% in feces (17% unchanged), ~3% in urine (0.02% unchanged) | Following a single 800 mg radiolabeled dose in healthy volunteers[10] |
| Effective Half-life | ~91 hours | [10] |
| Apparent Clearance | 15.5 L/h | [10] |
Clinical Efficacy (UNITY-NHL Trial)
| Indication | Overall Response Rate (ORR) | Complete Response (CR) |
| Marginal Zone Lymphoma (MZL) | 49% | 16% |
| Follicular Lymphoma (FL) | 43% | 3% |
Signaling Pathways and Experimental Workflows
PI3K Delta and CK1 Epsilon Signaling Pathways
Caption: Umbralisib's dual inhibition of PI3K delta and CK1 epsilon pathways.
Experimental Workflow for Evaluating Umbralisib
Caption: A generalized experimental workflow for umbralisib's development.
Experimental Protocols
Biochemical Kinase Inhibition Assays
Objective: To determine the in vitro inhibitory activity of umbralisib against PI3Kδ and CK1ε.
General Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a decrease in product formation. Common methods include radiometric assays (measuring incorporation of 32P or 33P) and non-radiometric assays like fluorescence or luminescence-based methods (e.g., ADP-Glo™).
PI3Kδ Kinase Assay (Adapta™ Universal Kinase Assay as an example):
-
Reaction Setup: In a 384-well plate, combine the PI3Kδ enzyme, a lipid substrate (e.g., PIP2), and varying concentrations of umbralisib in a reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a detection solution containing EDTA (to stop the reaction), a europium-labeled anti-ADP antibody, and an Alexa Fluor® 647-labeled ADP tracer.
-
Signal Measurement: After a further incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A high signal indicates low ADP formation and thus, high inhibition.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
CK1ε Kinase Assay (Radiometric "HotSpot™" Assay as an example):
-
Reaction Mixture: Prepare a reaction mixture containing CK1ε enzyme, a substrate (e.g., casein), and varying concentrations of umbralisib in a suitable kinase buffer.
-
Initiation: Initiate the reaction by adding [γ-33P]-ATP.
-
Incubation: Incubate at room temperature for a specified time.
-
Termination and Separation: Spot the reaction mixture onto filter paper and wash to remove unincorporated [γ-33P]-ATP.
-
Quantification: Measure the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Determine IC50 values from the dose-response curve.
Cell-Based Assays
Objective: To evaluate the effects of umbralisib on the proliferation, adhesion, and migration of cancer cells.
Cell Proliferation Assay (MTT Assay as an example):
-
Cell Seeding: Seed lymphoma cell lines (e.g., LY7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of umbralisib for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
CXCL12-Mediated Cell Adhesion Assay:
-
Plate Coating: Coat 96-well plates with adhesion molecules such as ICAM-1 or VCAM-1.
-
Cell Labeling and Treatment: Label lymphoma cells with a fluorescent dye (e.g., Calcein-AM) and pre-treat with varying concentrations of umbralisib.
-
Adhesion Induction: Add the treated cells to the coated wells in the presence or absence of the chemokine CXCL12.
-
Incubation and Washing: Incubate to allow for cell adhesion, then gently wash away non-adherent cells.
-
Fluorescence Measurement: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Quantify the inhibition of CXCL12-induced adhesion.
CCL19-Mediated Cell Migration Assay (Transwell Assay as an example):
-
Assay Setup: Place cell culture inserts (e.g., with 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add media containing the chemokine CCL19 to the lower chamber.
-
Cell Seeding: Pre-treat lymphoma cells with different concentrations of umbralisib and seed them into the upper chamber.
-
Incubation: Incubate for a period to allow for cell migration through the porous membrane towards the chemoattractant.
-
Quantification: Remove non-migrated cells from the upper surface of the insert. Stain and count the migrated cells on the lower surface of the membrane.
-
Data Analysis: Determine the effect of umbralisib on CCL19-mediated cell migration.
Downstream Signaling Assays
Objective: To investigate the effect of umbralisib on downstream signaling pathways, particularly the Wnt/β-catenin pathway.
Western Blot for c-Myc and β-catenin:
-
Cell Lysis: Treat lymphoma cells with umbralisib for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for c-Myc, β-catenin, and a loading control (e.g., actin).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the changes in protein expression levels.
Wnt/β-catenin Luciferase Reporter Assay:
-
Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase.
-
Treatment: Treat the transfected cells with a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor) in the presence of varying concentrations of umbralisib.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Determine the inhibitory effect of umbralisib on Wnt/β-catenin signaling.
Immunofluorescence for β-catenin Nuclear Translocation:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with a Wnt agonist and different concentrations of umbralisib.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody against β-catenin.
-
Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.
-
Imaging: Visualize the subcellular localization of β-catenin using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to assess the inhibition of β-catenin nuclear translocation.
Conclusion
Umbralisib is a novel dual inhibitor of PI3Kδ and CK1ε with a distinct mechanism of action and a safety profile that initially appeared favorable compared to other PI3K inhibitors. The data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers and drug development professionals interested in the preclinical and clinical evaluation of this class of compounds. While umbralisib is no longer clinically available, the scientific understanding gained from its development remains valuable for the future design of more effective and safer targeted therapies for hematological malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tgtherapeutics.com [tgtherapeutics.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Casein Kinase 1 (CK1) in Hematological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WSB1 regulates c-Myc expression through β-catenin signaling and forms a feedforward circuit - PMC [pmc.ncbi.nlm.nih.gov]
